molecular formula C10H8ClNO B183767 7-Chloro-4-methoxyquinoline CAS No. 26707-52-8

7-Chloro-4-methoxyquinoline

Cat. No.: B183767
CAS No.: 26707-52-8
M. Wt: 193.63 g/mol
InChI Key: MJPWEOSCYPTWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the 7th position and a methoxy group at the 4th position on the quinoline ring.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 7-Chloro-4-methoxyquinoline can be found online .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

7-chloro-4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPWEOSCYPTWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363668
Record name 7-chloro-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26707-52-8
Record name 7-chloro-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-4-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-4-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
7-Chloro-4-methoxyquinoline
Reactant of Route 3
Reactant of Route 3
7-Chloro-4-methoxyquinoline
Reactant of Route 4
Reactant of Route 4
7-Chloro-4-methoxyquinoline
Reactant of Route 5
Reactant of Route 5
7-Chloro-4-methoxyquinoline
Reactant of Route 6
Reactant of Route 6
7-Chloro-4-methoxyquinoline
Customer
Q & A

Q1: What is a unique chemical transformation that 7-chloro-4-methoxyquinoline can undergo?

A1: this compound exhibits intriguing reactivity with thiophosgene. In the presence of barium carbonate, it undergoes a ring-opening reaction, yielding 4-chloro-2-isothiocyanato-β-methoxycinnamaldehyde. This intermediate then readily undergoes cyclization upon heating, forming 7-chloro-1,2-dihydro-4-methoxy-2-thioxo-quinoline-3-carbaldehyde. [] This demonstrates the potential of this compound as a precursor in the synthesis of more complex heterocyclic systems.

Q2: What is known about the crystal structure of this compound and its derivatives?

A2: X-ray crystallography studies reveal that this compound [], as well as its 4-allyloxy [] and 4-ethoxy [] derivatives, all exhibit planar molecular structures. Interestingly, these compounds display π-π stacking interactions between the quinoline rings in their crystal lattice, facilitated by unit-cell translations along specific crystallographic axes. This stacking phenomenon suggests potential applications in material science, particularly in the design of materials with anisotropic properties.

Q3: Can you elaborate further on the reaction of this compound with thiophosgene?

A3: The reaction of this compound with thiophosgene is quite fascinating. Initially, the nitrogen atom of the quinoline ring attacks the electrophilic carbon of thiophosgene. This attack is facilitated by the presence of barium carbonate, which acts as a base, neutralizing the hydrochloric acid generated in the process. The resulting intermediate then undergoes a series of rearrangements, including the cleavage of the quinoline ring and subsequent ring closure to form the final product, 7-chloro-1,2-dihydro-4-methoxy-2-thioxo-quinoline-3-carbaldehyde. [] This reaction highlights the potential of thiophosgene as a versatile reagent for modifying heterocyclic structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.